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Technical Support Center: CPT 87389 Immunoassay
This technical support center provides guidance for researchers, scientists, and drug

development professionals on improving the positive predictive value (PPV) of CPT 87389,

particularly in populations with a low prevalence of HIV.

Frequently Asked Questions (FAQs)
Q1: What is CPT 87389 and why is its Positive Predictive
Value (PPV) a concern in low-prevalence settings?
A1: CPT code 87389 represents a 4th generation HIV-1/2 antigen/antibody combination

immunoassay.[1] This highly sensitive test simultaneously detects HIV-1 p24 antigen and

antibodies to both HIV-1 and HIV-2.[2][3] While its high sensitivity is crucial for early detection, it

can lead to a lower Positive Predictive Value (PPV) in low-prevalence populations.[4][5] PPV is

the probability that a person with a positive test result is truly infected.[6] In settings where HIV

is rare, a higher proportion of reactive (positive) results can be false positives, even with a test

that has high specificity.[4][5]

Q2: What are the common causes of false-positive
results with 4th generation HIV immunoassays?
A2: False-positive results can stem from several biological and technical factors. Biological

causes may include participation in HIV vaccine studies, autoimmune disorders, recent
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vaccinations (e.g., flu vaccine), or the presence of cross-reactive antibodies from conditions like

pregnancy or liver cirrhosis.[7] In some cases, other medical conditions or infections can trigger

a reactive result on the antigen portion of the assay.[8][9] Technical issues such as specimen

mix-up, improper handling, or mislabeling can also lead to false positives.[7]

Q3: What is the immediate next step after a reactive
result from a CPT 87389 screening test?
A3: A single reactive result is never considered a definitive diagnosis.[7] The universally

recommended next step is to perform a supplemental, more specific test on the same

specimen.[10][11] According to the Centers for Disease Control and Prevention (CDC)

algorithm, a reactive initial screen should be followed by an HIV-1/HIV-2 antibody differentiation

immunoassay.[3][12] This follow-up test confirms the presence of antibodies and distinguishes

between HIV-1 and HIV-2.[12]

Q4: How does a confirmatory testing algorithm improve
the PPV of initial screening results?
A4: A multi-step testing algorithm, often called orthogonal testing, is the standard method to

improve PPV.[13] By using a sequence of different tests, the probability of a false positive is

significantly reduced. The initial screen (CPT 87389) is designed for maximum sensitivity to

avoid missing any potential infections. The subsequent, more specific tests (like an antibody

differentiation assay or a Nucleic Acid Test) are designed to weed out the false positives from

the initial screen. Only when a specimen is reactive on both the initial and supplemental assays

is it considered a confirmed positive, thereby dramatically increasing the confidence (PPV) in

the final result.[13]

Troubleshooting Guides
Issue: Initial CPT 87389 result is reactive, but the
confirmatory HIV-1/HIV-2 antibody differentiation assay
is negative or indeterminate.

Possible Cause 1: Acute (Early) HIV-1 Infection. During the "window period" of an early

infection, the p24 antigen may be detectable before a robust antibody response has
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developed. This would make the initial 4th generation screen reactive, but the antibody-only

differentiation assay negative.

Recommended Action: The CDC algorithm mandates a third step in this scenario: perform an

HIV-1 Nucleic Acid Test (NAT).[4][10] A positive NAT result would confirm a diagnosis of

acute HIV-1 infection.[10]

Possible Cause 2: False-Positive Initial Screen. If the initial screen was a false positive, both

the antibody differentiation assay and the subsequent HIV-1 NAT will be negative.

Recommended Action: If the HIV-1 NAT is negative, the initial screening result is determined

to be a false positive.[4] No further testing is needed unless a very recent exposure is

suspected.[10]

Issue: A high number of false positives are being
observed in a specific study cohort.

Possible Cause: The study population may have underlying conditions known to cause

cross-reactivity. Certain cancer treatments or autoimmune disorders have been associated

with higher rates of false-positive HIV tests.[8][14]

Recommended Action:

Review Cohort Characteristics: Analyze the demographics and clinical characteristics of

the population to identify potential confounding factors.

Ensure Strict Adherence to Protocol: Verify that all laboratory procedures, from sample

collection to handling, are being followed meticulously to rule out technical errors.[7]

Consult Test Manufacturer: Contact the immunoassay manufacturer to discuss the

observed rates and inquire about known interfering substances or conditions.

Data Presentation
The relationship between disease prevalence, test specificity, and Positive Predictive Value is

critical to understand. The table below illustrates how PPV drops significantly in low-prevalence

settings, even with a high-specificity assay.
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Prevalence of HIV
in Population

Assay Specificity
Positive Predictive
Value (PPV)

Interpretation

1.0% (1 in 100) 99.8% 83.4%

In a population where

1% have HIV, ~83% of

positive results are

true positives.

0.5% (1 in 200) 99.8% 71.5%

In a population where

0.5% have HIV, ~71%

of positive results are

true positives.

0.1% (1 in 1,000) 99.8% 33.3%

In a low-prevalence

setting, only about

one-third of positive

results are true

positives.

0.05% (1 in 2,000) 99.8% 20.0%

At this very low

prevalence, 80% of

positive results would

be false positives.

Calculations are

based on an assumed

sensitivity of 100% for

simplicity.

Experimental Protocols
Protocol 1: General Procedure for HIV-1/HIV-2 Antibody
Differentiation Immunoassay
This protocol outlines the general steps for a confirmatory antibody differentiation assay, which

should be performed following a reactive CPT 87389 result. Note: Always refer to the specific

manufacturer's package insert for detailed instructions, as procedures may vary.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Use the same serum or plasma sample from the initial reactive screen.

Ensure the sample has been stored correctly (typically at 2°C to 8°C).

Reagent Preparation: Allow all reagents and test cartridges to reach room temperature

before use.

Assay Procedure:

Dispense the required volume of sample and running buffer into the appropriate wells or

ports of the test device or cartridge.

Incubate the device for the time specified by the manufacturer.

Add the specified wash buffers and conjugate solutions in the correct sequence.

Add the substrate solution, which will react with the enzyme conjugate to produce a signal

(e.g., color change).

Result Interpretation: Read the test results, often using an automated reader or by visual

inspection of bands on a test strip. The presence or absence of specific bands allows for the

differentiation of HIV-1 and HIV-2 antibodies.

Protocol 2: General Procedure for Qualitative HIV-1
Nucleic Acid Test (NAT)
This protocol is used when the initial screen is reactive but the antibody differentiation assay is

negative or indeterminate. Note: This is a complex molecular test that requires specialized

equipment and trained personnel. Always follow the manufacturer's specific protocol.

Sample Preparation: Use EDTA plasma from the original blood draw.[1]

Nucleic Acid Extraction: Isolate HIV-1 RNA from the plasma sample using an automated or

manual extraction kit. This step purifies the viral RNA and removes potential inhibitors.

Amplification (Real-Time PCR):
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Prepare a master mix containing enzymes (reverse transcriptase, Taq polymerase),

primers, and probes specific to conserved regions of the HIV-1 genome.

Add the extracted RNA to the master mix.

Place the reaction tubes in a real-time PCR instrument.

The instrument will perform reverse transcription to convert viral RNA to cDNA, followed

by cycles of PCR amplification.

Detection and Interpretation: The instrument detects the amplification of HIV-1 target

sequences in real-time by monitoring a fluorescent signal. A positive result is indicated when

the signal crosses a predetermined threshold, confirming the presence of HIV-1 RNA in the

sample.

Visualizations
Recommended HIV Diagnostic Algorithm
The following diagram illustrates the CDC-recommended laboratory testing algorithm for

diagnosing HIV, which is essential for improving PPV.[10][12]
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Step 1: Initial Screen
CPT 87389

(4th Gen HIV-1/2 Ag/Ab Immunoassay)

Step 2: Supplemental Test
(HIV-1/HIV-2 Antibody

Differentiation Immunoassay)

 Reactive

HIV Negative
(No further testing)

 Non-Reactive

Step 3: Resolve Discrepancy
(HIV-1 Nucleic Acid Test - NAT)

 Negative or
 Indeterminate

HIV-1 Positive

 HIV-1 Ab Positive

HIV-2 Positive

 HIV-2 Ab Positive

Acute HIV-1 Positive

 NAT Detected

False Positive
(Initial screen)

 NAT Not Detected

Low Disease Prevalence
in Population

True Positives (TP)
are very rare

 leads to

Pool of All Positive Results
(TP + FP)

False Positives (FP)
occur at a fixed rate

(determined by specificity)

Low Positive Predictive Value (PPV)
PPV = TP / (TP + FP)

 results in
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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